molecular formula C15H23N B2459782 N-methyl-N-phenethylcyclohexanamine CAS No. 70160-97-3

N-methyl-N-phenethylcyclohexanamine

Cat. No.: B2459782
CAS No.: 70160-97-3
M. Wt: 217.356
InChI Key: VHFMWNMKPNOLAD-UHFFFAOYSA-N
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Description

N-Methyl-N-phenethylcyclohexanamine is a cyclohexanamine derivative featuring a methyl group and a phenethyl group attached to the nitrogen atom. Its molecular formula is C₁₅H₂₃N (molecular weight: 217.35 g/mol). The phenethyl substituent (C₆H₅-CH₂-CH₂-) introduces aromaticity and lipophilicity, while the methyl group enhances steric bulk.

Properties

IUPAC Name

N-methyl-N-(2-phenylethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFMWNMKPNOLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-phenethylcyclohexanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with N-methylphenethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of aniline derivatives. This process uses cobalt or nickel-based catalysts to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenethylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the phenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Substituted cyclohexanamines

Scientific Research Applications

N-methyl-N-phenethylcyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-phenethylcyclohexanamine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems by binding to receptors and altering their activity. This can lead to changes in intracellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-Methyl-N-phenethylcyclohexanamine Methyl, Phenethyl (on N) C₁₅H₂₃N 217.35 High lipophilicity due to phenethyl; potential pharmaceutical applications.
N-Methylcyclohexylamine (CAS 100-60-7) Methyl (on N) C₇H₁₅N 113.2 Simple structure; irritant properties; used in industrial research.
N-Benzylcyclohexanamine (CAS 16350-96-2) Benzyl (on N) C₁₃H₁₉N 189.30 Aromatic substituent; hydrochloride salt form enhances stability.
N-Cyclohexyl-N-methylcyclohexanamine (CAS 7560-83-0) Cyclohexyl, Methyl (on N) C₁₃H₂₅N 195.35 High steric hindrance; limited reactivity due to bulky groups.
N-Methyl-1-phenylcyclohexylamine (CAS 2201-16-3) Methyl (on N), Phenyl (on ring) C₁₃H₁₉N 189.30 Structural isomer; phenyl on cyclohexane ring alters electronic properties.

Physical and Chemical Properties

  • Boiling/Melting Points :
    • N-Methylcyclohexylamine has a boiling point of 138–140°C .
    • Phenethyl-substituted compounds (e.g., this compound) likely have higher boiling points due to increased molecular weight and aromaticity.
  • Solubility :
    • Methyl and benzyl derivatives are more soluble in organic solvents than polar media. Phenethyl groups enhance lipophilicity, reducing aqueous solubility.
  • Spectroscopic Data :
    • N-Methylcyclohexylamine : ¹H NMR (CD₃OD) δ 2.35 (s, 3H), 1.93 (d, J=11.2 Hz, 2H) .
    • N-Benzylcyclohexanamine : Characteristic IR peaks at 1600–1450 cm⁻¹ (C=C aromatic stretching) .

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